molecular formula C12H16N2O2 B8061222 ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone

Cat. No.: B8061222
M. Wt: 220.27 g/mol
InChI Key: XCORZZYKCQYSQJ-AOOOYVTPSA-N
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Description

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone: is a complex organic compound with a unique structure that combines a hexahydropyrrolo[3,4-c]pyrrol ring system with a 3-methylfuran-2-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydropyrrolo[3,4-c]pyrrol ring system, which can be achieved through cyclization reactions involving appropriate precursors. The 3-methylfuran-2-yl methanone moiety is then introduced through a series of coupling reactions, often using reagents such as organolithium or Grignard reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone stands out due to its unique combination of a hexahydropyrrolo[3,4-c]pyrrol ring system and a 3-methylfuran-2-yl methanone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-2-3-16-11(8)12(15)14-6-9-4-13-5-10(9)7-14/h2-3,9-10,13H,4-7H2,1H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCORZZYKCQYSQJ-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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